1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1249007-08-6
VCID: VC3061765
InChI: InChI=1S/C12H15N3S/c13-12-8-10(11-6-3-7-16-11)14-15(12)9-4-1-2-5-9/h3,6-9H,1-2,4-5,13H2
SMILES: C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)N
Molecular Formula: C12H15N3S
Molecular Weight: 233.33 g/mol

1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

CAS No.: 1249007-08-6

Cat. No.: VC3061765

Molecular Formula: C12H15N3S

Molecular Weight: 233.33 g/mol

* For research use only. Not for human or veterinary use.

1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine - 1249007-08-6

Specification

CAS No. 1249007-08-6
Molecular Formula C12H15N3S
Molecular Weight 233.33 g/mol
IUPAC Name 2-cyclopentyl-5-thiophen-2-ylpyrazol-3-amine
Standard InChI InChI=1S/C12H15N3S/c13-12-8-10(11-6-3-7-16-11)14-15(12)9-4-1-2-5-9/h3,6-9H,1-2,4-5,13H2
Standard InChI Key GMNWOTDGQXVAHB-UHFFFAOYSA-N
SMILES C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)N
Canonical SMILES C1CCC(C1)N2C(=CC(=N2)C3=CC=CS3)N

Introduction

1-Cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a synthetic organic compound that has garnered significant interest in various fields of scientific research, including chemistry, biology, and medicine. This compound features a pyrazole core, a cyclopentyl group, and a thiophene ring, which contribute to its unique chemical and biological properties.

Synthesis Methods

The synthesis of 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. These include the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the cyclopentyl and thiophene groups under controlled conditions. Specific reagents and catalysts are used to ensure high yield and purity of the final product.

Chemical Reactions and Applications

This compound can undergo various chemical reactions, such as oxidation, reduction, and substitution. Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound's reactivity makes it suitable for use in the development of new materials and as a building block for more complex molecules.

Reaction TypeReagentsProducts
OxidationPotassium permanganateSulfoxides or sulfones
ReductionLithium aluminum hydrideAmines or alcohols
SubstitutionNucleophiles and electrophilesVarious derivatives

Biological and Medicinal Applications

In biological research, 1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is studied for its potential interactions with biological molecules. Its structure allows it to bind to specific enzymes or receptors, making it a valuable tool for studying biochemical pathways and mechanisms. In medicine, it is investigated for its potential therapeutic properties, serving as a lead compound for drug development targeting specific diseases.

Similar Compounds and Comparison

Similar compounds include other pyrazole derivatives with different substitution patterns on the pyrazole ring. These compounds can exhibit different chemical reactivity and biological activity, making them of interest for further research and development.

CompoundUnique FeatureBiological Activity
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanamineDifferent substitution on pyrazole ringPotential enzyme interaction
(1-cyclopentyl-3-(thiophen-2-yl)-1H-pyrazol-3-yl)methanamineDifferent substitution on pyrazole ringPotential signaling pathway modulation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator